Dichloro(3-chloropropyl)hexylsilane
Overview
Description
Dichloro(3-chloropropyl)hexylsilane: is an organosilicon compound with the molecular formula C9H19Cl3Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(3-chloropropyl)hexylsilane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For instance, the reaction between hexylsilane and 3-chloropropene in the presence of a platinum-based catalyst can yield this compound. The reaction typically occurs under mild conditions, such as room temperature, and requires careful control of the molar ratios of the reactants to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The process may include steps such as purification and distillation to remove impurities and obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Dichloro(3-chloropropyl)hexylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions, such as room temperature, and may require the presence of a base to facilitate the substitution.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Major Products Formed:
Substitution Reactions: The major products are organosilicon compounds with different functional groups, depending on the nucleophile used.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Dichloro(3-chloropropyl)hexylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is utilized in the modification of biomolecules and surfaces to study biological interactions and develop new biomaterials.
Medicine: Research into drug delivery systems and medical devices often employs this compound for surface modification and functionalization.
Mechanism of Action
The mechanism of action of Dichloro(3-chloropropyl)hexylsilane involves its ability to form strong bonds with organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent for surface modification and functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Dichloro(3-chloropropyl)methylsilane: Similar in structure but with a methyl group instead of a hexyl group.
Trichloro(3-chloropropyl)silane: Contains an additional chlorine atom, making it more reactive in certain substitution reactions.
Hexyltrichlorosilane: Similar in having a hexyl group but with three chlorine atoms attached to the silicon.
Uniqueness: Dichloro(3-chloropropyl)hexylsilane is unique due to its specific combination of a hexyl group and two chlorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and strong bonding with substrates .
Properties
IUPAC Name |
dichloro-(3-chloropropyl)-hexylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl3Si/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXWDPBGFCRFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710837 | |
Record name | Dichloro(3-chloropropyl)hexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81347-57-1 | |
Record name | Dichloro(3-chloropropyl)hexylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81347-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(3-chloropropyl)hexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, dichloro(3-chloropropyl)hexyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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